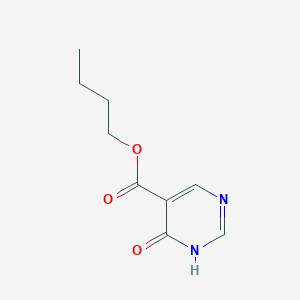

Butyl 4-oxo-3H-pyrimidine-5-carboxylate

CAS No.: 90437-88-0

Cat. No.: VC19245305

Molecular Formula: C9H12N2O3

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90437-88-0 |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | butyl 6-oxo-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-10-6-11-8(7)12/h5-6H,2-4H2,1H3,(H,10,11,12) |

| Standard InChI Key | BYGNCSABQMXWBF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(=O)C1=CN=CNC1=O |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate . Its molecular formula is C₁₁H₁₅N₃O₃, with a molecular weight of 237.25 g/mol . The structure comprises a bicyclic system where a pyrrolidine ring is fused to a pyrimidine ring, with a ketone group at position 4 and a tert-butyl ester at position 6 (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1229455-14-4 | |

| Molecular Formula | C₁₁H₁₅N₃O₃ | |

| Molecular Weight | 237.25 g/mol | |

| InChI Key | BXXXVYDHJCLIKQ-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)N=CNC2=O |

Structural Features

The pyrrolo[3,4-d]pyrimidine core consists of a six-membered pyrimidine ring fused to a five-membered pyrrolidine ring. The tert-butyl ester group at position 6 enhances steric bulk and influences the compound’s solubility and reactivity. The ketone at position 4 introduces potential sites for nucleophilic addition or reduction reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 4-oxo-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common approach includes:

-

Cyclization: Formation of the pyrrolo-pyrimidine core via acid- or base-catalyzed cyclization of appropriately substituted pyrimidine precursors.

-

Esterification: Introduction of the tert-butyl ester group using tert-butyl chloroformate under anhydrous conditions .

Key reaction parameters include temperature control (80–100°C), solvent selection (e.g., dimethylformamide or tetrahydrofuran), and the use of catalysts such as N-methylmorpholine to optimize yields .

Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and purity. Automated continuous-flow systems and advanced purification techniques (e.g., preparative HPLC) are employed to ensure high throughput and compliance with pharmaceutical-grade standards .

Physical and Chemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media but is soluble in polar organic solvents such as DMSO and dichloromethane. Stability studies recommend storage under inert atmospheres (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group or oxidation of the pyrrolidine ring .

Reactivity

The ketone and ester functionalities render the molecule susceptible to:

-

Reduction: Sodium borohydride or catalytic hydrogenation can reduce the ketone to a secondary alcohol.

-

Nucleophilic Substitution: The pyrimidine nitrogen atoms may undergo alkylation or arylation under basic conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 1.4–1.5 ppm (tert-butyl protons), δ 3.5–4.5 ppm (pyrrolidine CH₂ groups), and δ 8.0–9.0 ppm (pyrimidine aromatic protons) .

-

¹³C NMR: Peaks at δ 28.2 ppm (tert-butyl carbons), δ 165.5 ppm (ester carbonyl), and δ 170.1 ppm (pyrimidine ketone) .

Infrared (IR) Spectroscopy

Strong absorptions at ~1700 cm⁻¹ (C=O stretches for ester and ketone) and ~1250 cm⁻¹ (C–O ester linkage) .

Research Applications and Findings

Material Science

The rigid bicyclic core serves as a building block for metal-organic frameworks (MOFs) and liquid crystals, leveraging its planar geometry and functional group versatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume